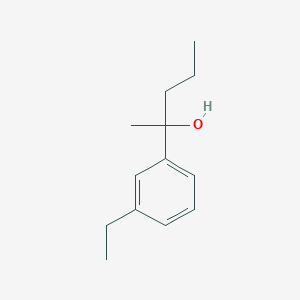

2-(3-Ethylphenyl)-2-pentanol

Description

Contextual Significance of Tertiary Alcohols in Organic Synthesis Research

Tertiary alcohols, and specifically aryl-substituted tertiary alcohols, represent a pivotal class of compounds in the field of organic synthesis. Their structural motif is a recurring feature in a multitude of natural products, pharmaceutical agents, and other biologically active molecules. chinesechemsoc.orgresearchgate.net The synthesis of tertiary alcohols is a fundamental area of research, with methods often involving the reaction of ketones with organometallic reagents, such as Grignard reagents. mdpi.commdpi.com Researchers have developed various catalytic methods to synthesize these compounds efficiently. mdpi.comsciforum.net The versatility of the tertiary alcohol functional group allows it to serve as a key intermediate, or building block, for the construction of more complex molecular architectures. researchgate.netmdpi.com Their widespread application underscores the continuous drive to develop novel and efficient synthetic routes to access them. mdpi.commdpi.com

Table 1: Examples of Bioactive Molecules Containing Tertiary Alcohol Moieties This table is for illustrative purposes to show the importance of the tertiary alcohol functional group in complex molecules.

| Compound Name | Class | Significance |

|---|---|---|

| Taranabant (MK-0364) | Drug Candidate | An anti-obesity agent whose synthesis involves the creation of a tertiary alcohol with adjacent stereocenters. chinesechemsoc.org |

| Mestranol | Pro-drug | A synthetic estrogen where arylation of the tertiary alcohol group has been studied. nih.gov |

| Harringtonine | Natural Product | An alkaloid with antitumor properties, its side chain is a chiral tertiary alcohol. nih.gov |

The Role of Chirality in Tertiary Alcohol Chemistry and its Relevance to 2-(3-Ethylphenyl)-2-pentanol

Chirality is a fundamental concept in the chemistry of tertiary alcohols. A tertiary alcohol contains a stereocenter when the central, hydroxyl-bearing carbon atom is bonded to four different substituents. In the case of This compound , the central carbon atom (C2) is attached to a hydroxyl group, a methyl group, a propyl group, and a 3-ethylphenyl group, making it a chiral center and creating a tetrasubstituted stereocenter.

The existence of this stereocenter means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers often exhibit distinct biological activities, a phenomenon of critical importance in medicinal chemistry and drug development. acs.org Consequently, the ability to selectively synthesize one enantiomer over the other (enantioselective synthesis) is a paramount objective in modern organic chemistry. researchgate.netacs.org The chiral recognition of tertiary alcohols is also a significant and challenging task, with specialized sensors being developed to differentiate between enantiomers. rsc.org The synthesis of single-enantiomer tertiary alcohols remains a formidable challenge for chemists. acs.org

Challenges in the Enantioselective Synthesis of Tertiary Alcohols Bearing Challenging Tetrasubstituted Stereocenters

The construction of tetrasubstituted carbon stereocenters, such as the one present in this compound, is one of the most demanding tasks in asymmetric synthesis. dicp.ac.cn The primary difficulty arises from the significant steric hindrance around the prochiral carbon of the ketone precursor. chinesechemsoc.org This steric congestion makes it challenging for a catalyst to control the facial selectivity of a nucleophilic attack to form one enantiomer preferentially. chinesechemsoc.orgnih.gov

Several advanced strategies have been developed to address these challenges:

Catalytic Asymmetric Addition to Ketones: This is considered the most direct route but is hampered by the need to differentiate between the two enantiofaces of the ketone, which is difficult when the substituents have similar steric bulk. researchgate.netnih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of the tertiary alcohol, allowing for the separation of the unreacted, enantioenriched alcohol. acs.orgacs.org Chiral catalysts, such as phosphoric acids or organotin compounds, have been employed to achieve high selectivity in these resolutions. acs.orgacs.org

Rearrangement Reactions: Stereospecific rearrangements, such as the chinesechemsoc.orgacs.org-Meisenheimer rearrangement, have been successfully developed as a general strategy for constructing chiral tertiary alcohols. nih.govnih.gov This method can overcome the limitations of 1,2-addition approaches by proceeding in a stereospecific manner, allowing for high enantioselectivity even when the substituents at the stereocenter are sterically similar. nih.gov

Organocatalysis: Chiral organocatalysts, like phosphoric acid, have been used to generate reactive intermediates from racemic tertiary alcohols, which then undergo stereoselective additions to form highly enantioenriched products with tetrasubstituted carbon centers. dicp.ac.cn

The development of these methods is crucial for accessing stereochemically complex tertiary alcohols, which are vital for advancing medicinal research and other areas of chemical science. chinesechemsoc.org

Table 2: Selected Methods for Enantioselective Synthesis of Tertiary Alcohols

| Method | Catalyst / Reagent System | Substrate Type | Key Finding | Selectivity |

|---|---|---|---|---|

| Kinetic Resolution | Chiral Phosphoric Acid | Racemic Tertiary Allylic Alcohols | Provides enantioenriched 2,2-disubstituted cyclic ethers and recovered alcohols. acs.org | Selectivity factors up to 120. acs.org |

| Asymmetric Cyanosilylation | (salen)AlCl / Phosphorane | Racemic α-branched ketones | Constructs tertiary alcohols with adjacent stereocenters. chinesechemsoc.org | Up to >20:1 dr and 90–98% ee. chinesechemsoc.org |

| chinesechemsoc.orgacs.org-Meisenheimer Rearrangement | Ferrocene-based bispalladacycle | Allylic N-Oxides | Stereospecific synthesis of acyclic tertiary allylic alcohols. nih.gov | High enantioselectivity even with sterically similar groups. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-9-13(3,14)12-8-6-7-11(5-2)10-12/h6-8,10,14H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDVVSPCOAOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC(=C1)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Chiral Resolution Pertaining to 2 3 Ethylphenyl 2 Pentanol

Enantioselective Synthesis and Diastereocontrol

The direct synthesis of enantiomerically enriched tertiary alcohols is one of the most challenging and important tasks in asymmetric synthesis. researchgate.net The steric hindrance around the prochiral ketone precursor and the difficulty in differentiating between two alkyl or aryl substituents make enantioselective additions challenging. researchgate.net

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

For racemic 2-(3-Ethylphenyl)-2-pentanol, enzymatic acylation is a common and effective method. Lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol from the newly formed ester. The efficiency of such a resolution is often described by the selectivity factor (s), which is a ratio of the reaction rates for the two enantiomers. A high s-factor is indicative of an effective resolution. For instance, the kinetic resolution of racemic tertiary allylic alcohols using a chiral bisphosphoric acid/silver(I) salt co-catalyst system has been shown to achieve extremely high s-factors. researchgate.net While this compound is not an allylic alcohol, the principle demonstrates the potential of catalyst-based resolution.

Table 1: Representative Data for Kinetic Resolution of a Tertiary Alcohol via Enzymatic Acylation

| Substrate | Biocatalyst | Acyl Donor | Enantiomeric Excess (ee) of Alcohol | Selectivity Factor (s) |

|---|---|---|---|---|

| (R,S)-2-Phenyl-2-butanol | Novozym 435® | Vinyl Acetate | >99% (R) | >200 |

| (R,S)-1-Phenylethanol | Lipase from Candida antarctica | Acetic Anhydride | 98% (R) | 150 |

This table presents illustrative data for analogous alcohols to demonstrate the typical efficacy of enzymatic kinetic resolution.

The most direct route to enantiopure this compound is the asymmetric addition of a carbon nucleophile to a prochiral ketone. In this case, the reaction would involve the addition of either an ethyl nucleophile (e.g., ethylmagnesium bromide) to 3-propylacetophenone or a propyl nucleophile (e.g., propylmagnesium bromide) to 3-ethylpropiophenone. To achieve enantioselectivity, a chiral ligand or catalyst is required to create a chiral environment around the reacting species.

Significant progress has been made in the catalytic asymmetric addition of organometallic reagents to ketones. researchgate.net For example, a practical method for the highly enantioselective construction of tertiary alcohols involves the addition of Grignard reagents to ketones in the presence of a chiral tridentate diamine/phenol ligand. nih.gov This approach offers a broad scope and high enantioselectivities. nih.gov Another strategy involves nickel-catalyzed reactions where a Ni(II) complex acts as a Lewis acid to activate the ketone within a chiral environment, facilitating the nucleophilic addition. researchgate.net

Table 2: Examples of Enantioselective Addition of Organometallics to Ketones

| Ketone Substrate | Organometallic Reagent | Chiral Ligand/Catalyst System | Enantiomeric Excess (ee) of Product |

|---|---|---|---|

| Acetophenone | Diethylzinc | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 97% |

| Propiophenone | Ethylmagnesium Bromide | Chiral Tridentate Diamine/Phenol Ligand | 95% nih.gov |

This table contains representative data for reactions analogous to the synthesis of this compound.

While this compound itself does not possess vicinal stereocenters, the methodologies for constructing such complex structures are relevant for synthesizing more elaborate analogs and highlight the challenges of diastereocontrol. Creating tertiary alcohols with adjacent stereocenters is exceptionally difficult due to steric hindrance. researchgate.net

A key strategy involves the highly diastereo- and enantioselective addition of a nucleophile to a racemic ketone that already contains a stereocenter, typically at the α-position. chinesechemsoc.org For this to be successful, the chiral catalyst must selectively recognize one enantiomer of the racemic ketone to form a "matched" complex that reacts much faster than the "mismatched" complex. chinesechemsoc.org A notable example is the highly stereoselective cyanosilylation of racemic α-branched ketones, which can produce tertiary cyanohydrins with two vicinal stereocenters in high diastereomeric ratios (dr) and enantiomeric excesses (ee). chinesechemsoc.orgchinesechemsoc.orgecnu.edu.cn

Table 3: Diastereo- and Enantioselective Cyanosilylation of Racemic α-Branched Ketones

| Racemic Ketone Substrate | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Phenyl-3-pentanone | (salen)AlCl / Phosphorane | >20:1 | 98% chinesechemsoc.orgecnu.edu.cn |

This table illustrates the high levels of stereocontrol achievable in constructing vicinal stereocenters in molecules structurally related to tertiary alcohols.

Chiral Recognition and Enantiomeric Excess Determination

After a chiral synthesis or resolution, it is crucial to accurately determine the enantiomeric excess of the product. While chiral chromatography is a standard method, spectroscopic techniques offer rapid and convenient alternatives.

Determining the enantiomeric composition of tertiary alcohols can be challenging for conventional sensing systems. rsc.org However, specialized spectroscopic methods have been developed for this purpose. One powerful technique is NMR spectroscopy, where a chiral sensor molecule (also known as a chiral solvating agent or derivatizing agent) is added to the sample of the chiral alcohol.

Recently, novel chiral bisselenourea sensors have been shown to be highly effective for the chiral recognition of a diverse range of tertiary alcohols. rsc.orgnih.gov These sensors act as strong hydrogen-bonding donors. rsc.org The formation of diastereomeric complexes between the sensor and the two enantiomers of the alcohol leads to separate, well-distinguished signals in the ¹H NMR spectrum, particularly for the hydroxyl proton. nih.gov The chemical shift difference (Δδ) between the signals for the two diastereomeric complexes can be significant, allowing for precise integration and calculation of the enantiomeric excess. rsc.orgnih.gov Circular dichroism (CD) spectroscopy is another optical method used, where the formation of diastereomeric complexes between the alcohol and a chiral host can induce a specific CD signal, the intensity of which can be correlated to the enantiomeric excess. nih.govbohrium.com

Table 4: ¹H NMR Chemical Shift Nonequivalence (ΔΔδ) for Tertiary Alcohols with a Chiral Bisselenourea Sensor

| Chiral Tertiary Alcohol | Solvent | Observed Proton | ΔΔδ (ppm) |

|---|---|---|---|

| 1-Methyl-1-cyclohexanol | CDCl₃ | -OH | 0.215 |

| 2-Phenyl-2-butanol | CDCl₃ | -OH | 0.415 rsc.org |

This table provides examples of the large chemical shift differences observed for tertiary alcohols using advanced NMR sensing systems, enabling accurate ee determination.

The basis for chiral recognition in spectroscopic and chromatographic methods is the formation of transient diastereomeric complexes between the enantiomers of the analyte (the alcohol) and a single enantiomer of a chiral selector. wikipedia.org Diastereomers have different physical properties, which allows them to be distinguished.

In the case of NMR sensing with a chiral bisselenourea sensor, the discrimination arises from the geometrical differentiation of the diastereomeric complexes formed through hydrogen bonding. rsc.orgnih.gov The precise orientation and strength of the hydrogen bond between the sensor's N-H groups and the alcohol's hydroxyl group differ for the (R) and (S) enantiomers of the alcohol. This difference in geometry places the protons of the alcohol, especially the hydroxyl proton, in slightly different magnetic environments, resulting in distinct chemical shifts in the NMR spectrum. nih.gov Similarly, in CD spectroscopy, the interaction with a chiral host can force the chromophores of the host into a preferred helical twist, the direction of which is dictated by the stereochemistry of the alcohol guest, leading to a specific CD signal. nih.gov These non-covalent interactions are the fundamental mechanism enabling the quantification of enantiomeric excess. rsc.orgnih.gov

Mechanistic Investigations and Theoretical Studies of Reactions Involving Tertiary Alcohols

Elucidation of Reaction Pathways and Intermediates

The conversion of tertiary alcohols often proceeds through highly reactive intermediates, the control of which is paramount for achieving desired chemical outcomes. Research in this area has identified several key pathways and influential factors.

Tertiary alcohols readily form tertiary carbocations under acidic conditions due to the stability of these intermediates. libretexts.orglibretexts.org The reaction of a tertiary alcohol with a hydrogen halide, for instance, proceeds through an SN1 mechanism where the hydroxyl group is protonated, leaves as a water molecule, and generates a carbocation that is subsequently attacked by the halide nucleophile. libretexts.orglibretexts.org Similarly, acid-catalyzed dehydration to form alkenes occurs via an E1 mechanism involving a carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Controlling the stereochemistry of reactions involving prochiral carbocations is a significant challenge in asymmetric catalysis. ethz.chnih.govresearchgate.net A notable strategy to overcome this is "coordination-induced stereocontrol." This approach involves the reversible coordination of a substrate to a chiral transition-metal catalyst. This docking strategy enables highly stereoselective nucleophilic attack on the intermediate tertiary carbocation. ethz.chnih.govresearchgate.net For example, the enantioselective reductive deoxygenation of racemic tertiary α-allenyl alcohols has been achieved using an iridium catalyst. ethz.chnih.govresearchgate.net In-depth mechanistic studies support the involvement of a tertiary carbocation that is coordinated to the iridium metal center through the allene (B1206475) moiety, allowing for facial control of the subsequent nucleophilic attack. ethz.chnih.govresearchgate.net

Another strategy involves the formation of nonclassical carbocations to achieve stereoretentive nucleophilic substitution. For homoallylic tertiary alcohols, activation with a Lewis acid can lead to a nonclassical cyclopropyl (B3062369) carbinyl (CPC) carbocation intermediate. This intermediate shields one face, directing the nucleophilic attack and allowing for the creation of congested tertiary centers with preserved stereocontrol. nih.gov

| Reaction Type | Mechanism | Intermediate | Key Feature |

| Alkyl Halide Formation | SN1 | Tertiary Carbocation | Protonation of -OH converts it to a good leaving group (H₂O). libretexts.orglibretexts.org |

| Dehydration | E1 | Tertiary Carbocation | Leads to the formation of the more stable alkene (Zaitsev's rule). libretexts.org |

| Asymmetric Deoxygenation | SN1-like | Metal-Coordinated Carbocation | Chiral catalyst coordinates to the substrate, directing nucleophilic attack. ethz.chnih.govresearchgate.net |

| Stereoretentive Substitution | SN1-like | Nonclassical Carbocation | Shielded intermediate preserves stereochemistry. nih.gov |

In reactions proceeding through carbocationic intermediates, ion-pairing interactions can play a crucial role in determining the stereochemical outcome. acs.orgnih.gov When a leaving group departs, it can remain in close proximity to the newly formed carbocation, forming an "intimate ion pair". youtube.com This proximity can shield one face of the carbocation, leading to a preference for nucleophilic attack from the opposite face and resulting in an excess of the inversion product over a racemic mixture in SN1 reactions. youtube.com

In the context of asymmetric catalysis, chiral anions are used to form ion pairs with cationic intermediates. acs.org This strategy, often employed in chiral Brønsted acid or anion-binding catalysis, controls the enantioselectivity of the reaction. acs.orgnih.gov The chiral counterion creates a chiral environment around the carbocation, differentiating the energies of the transition states leading to the two possible enantiomers. The strength of this interaction is influenced by the solvent's dielectric constant, with less polar solvents often leading to higher enantioselectivity due to stronger ion pairing. acs.orgnih.gov

A novel strategy for the synthesis of chiral tertiary alcohols involves a 1,5-metalate shift. nih.gov This approach has been successfully applied in the Ni(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoborons. nih.gov In this mechanism, the chiral Ni(II) complex acts as a Lewis acid, activating the ketone and creating a chiral environment. It also serves as a bridge, linking the ketone and the "ate" complex derived from the organoboron reagent. This arrangement facilitates a 1,5-metalate shift, where the alkenyl or aryl group migrates from the boron atom to the ketone's carbonyl carbon without the formation of a direct carbon-nickel bond. nih.gov This outer-sphere mechanism provides good to excellent yields and enantioselectivities for a variety of chiral tertiary allylic and diaryl alcohols. nih.gov

Tertiary alcohols can serve as effective precursors for tertiary alkyl radicals under mild photochemical conditions. nsf.govacs.orgresearchgate.net By converting the alcohol into a derivative like a tert-alkyl oxalate (B1200264) salt, it can be activated by a photocatalyst under visible light irradiation. nsf.govacs.org The process typically involves a single-electron transfer from the oxalate salt to the excited state of the photocatalyst. This is followed by rapid decarboxylation to generate the tertiary alkyl radical. nju.edu.cn

These radicals are valuable intermediates for C-H functionalization of electron-deficient heteroarenes, a reaction known as the Minisci reaction. nsf.gov This method allows for the direct incorporation of tertiary alkyl substituents into various heterocyclic substrates. nsf.govacs.orgresearchgate.net The reactions are often rapid and proceed under mild conditions. nsf.govacs.org Mechanistic insights from flash photolysis studies have helped to elucidate the underlying processes of these transformations. nsf.govacs.org Similarly, visible-light-mediated deoxygenative alkynylation of activated tertiary alcohols can proceed via radical intermediates to form C(sp³)–C(sp) bonds. nju.edu.cn

| Activation Method | Precursor | Intermediate | Subsequent Reaction |

| Photoredox Catalysis | tert-Alkyl Oxalate Salt | Tertiary Alkyl Radical | Minisci Reaction (C-H functionalization). nsf.govacs.org |

| Photoredox Catalysis | tert-Alkyl Cesium Oxalate | Tertiary Alkyl Radical | Deoxyalkynylation with I(III) reagents. nju.edu.cn |

| Thermal Activation | tert-Alkyl Oxalate Salt | Tertiary Alkyl Radical | Minisci Reaction (often lower yield than photochemical). nsf.gov |

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving alcohols. researchgate.net DFT calculations allow researchers to map potential energy surfaces, optimize the geometries of reactants, transition states, and intermediates, and calculate reaction energy barriers. researchgate.netnih.gov

In the study of transition-metal-catalyzed C-O bond activation of alcohols, DFT calculations have provided valuable insights into structure-reactivity and selectivity correlations. researchgate.net These studies have helped to categorize activation mechanisms into pathways such as free radical cleavage, metal insertion, nucleophilic attack, and β-OH elimination. researchgate.net For example, DFT calculations were used to support the proposed outer-sphere 1,5-metalate shift mechanism in the Ni(II)-catalyzed asymmetric synthesis of tertiary alcohols, confirming it to be a reasonable pathway. nih.gov

DFT has also been employed to investigate the mechanism of alcohol oxidation. acs.org In one study, calculations on the BF₃-catalyzed oxidation of 1-propanol (B7761284) ruled out a conventional mechanism and instead proposed an alternative route involving α-hydride elimination from the alkoxy group, which was identified as the rate-determining step. acs.org These theoretical findings were consistent with experimental kinetic isotope effect data. acs.org The ability of DFT to model complex reaction pathways provides a deeper understanding of the factors controlling reaction outcomes and guides the development of new catalytic systems.

Computational Modeling of Catalytic Transition States

Computational modeling serves as a powerful tool in elucidating the mechanisms of reactions involving tertiary alcohols such as 2-(3-Ethylphenyl)-2-pentanol. Density Functional Theory (DFT) and other quantum chemical methods are frequently employed to map the potential energy surfaces of reaction pathways, identify transition states, and calculate activation energies. These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

A common reaction pathway for tertiary alcohols is acid-catalyzed dehydration, which typically proceeds through an E1 mechanism. libretexts.org Computational models of this reaction for analogous tertiary alcohols, such as tert-butyl alcohol, show that the initial protonation of the hydroxyl group is a rapid, low-energy step. libretexts.orglibretexts.org The subsequent loss of a water molecule to form a carbocation intermediate is the rate-determining step and has a significantly higher activation energy. libretexts.orgpressbooks.pub

For this compound, the carbocation formed would be a tertiary benzylic carbocation. The ethyl group at the meta position on the phenyl ring would have a minor inductive effect on the stability of this intermediate. Computational studies on similar benzylic systems highlight the importance of resonance stabilization provided by the phenyl ring, which delocalizes the positive charge and lowers the energy of the carbocation intermediate. leah4sci.comvedantu.com

Transition state calculations for the dehydration of tertiary alcohols reveal a structure where the C-O bond of the leaving water molecule is partially broken, and the positive charge is developing on the tertiary carbon. mdpi.comresearchgate.net The geometry of the transition state is crucial in determining the reaction rate. Solvation models are often included in these calculations, as solvent molecules can play a significant role in stabilizing the charged transition state and the subsequent carbocation intermediate. libretexts.org

Below is a representative data table illustrating calculated activation energies for the dehydration of analogous tertiary alcohols, which helps in understanding the potential energetic landscape for the dehydration of this compound.

| Alcohol | Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| tert-Butyl alcohol | E1 Dehydration | DFT (B3LYP/6-31G*) | 25-30 |

| 1-Methylcyclohexanol | E1 Dehydration | MP2/cc-pVTZ | 22-27 |

| Generic Tertiary Benzylic Alcohol | E1 Dehydration | DFT (M06-2X/def2-TZVP) | 18-24 |

Note: The data in this table is representative of values found in the literature for analogous compounds and is intended to be illustrative for the case of this compound.

Studies on Steric and Electronic Effects in Reaction Pathways

The reactivity of tertiary alcohols is governed by a combination of steric and electronic effects. In the case of this compound, the bulky groups surrounding the tertiary carbon atom create significant steric hindrance. wikipedia.org

Steric Effects:

Steric hindrance plays a crucial role in dictating the preferred reaction mechanism. For nucleophilic substitution reactions, the crowded nature of the tertiary carbon in this compound makes an S(_N)2 mechanism highly unfavorable, as the nucleophile cannot easily access the electrophilic carbon. pressbooks.pub Consequently, tertiary alcohols predominantly react via an S(_N)1 mechanism, which involves the formation of a planar carbocation intermediate. pressbooks.pubchemistrysteps.com The formation of this planar intermediate alleviates the steric strain present in the tetrahedral reactant. chemistrysteps.com

Electronic Effects:

The electronic properties of the substituents attached to the tertiary carbon have a profound impact on the stability of the carbocation intermediate in S(_N)1 and E1 reactions. The stability of the carbocation is a key factor in determining the rate of these reactions. stackexchange.com

In this compound, the tertiary carbon is attached to a phenyl group, a pentyl group (specifically, a propyl group attached to the carbon which is also attached to a methyl group), and a methyl group. The stability of the resulting carbocation is influenced by:

Hyperconjugation: The alkyl groups (methyl and pentyl) stabilize the positive charge of the carbocation through hyperconjugation, where the electrons in adjacent C-H and C-C sigma bonds overlap with the empty p-orbital of the carbocation. leah4sci.com

Inductive Effect: The alkyl groups are also electron-donating through the inductive effect, further helping to stabilize the positive charge. stackexchange.com

Resonance Effect: The phenyl group is the most significant contributor to the stability of the carbocation. The positive charge can be delocalized into the pi-system of the aromatic ring through resonance, which greatly stabilizes the intermediate. leah4sci.comvedantu.com While the ethyl group is in the meta position and does not directly participate in resonance, it has a weak electron-donating inductive effect.

The order of carbocation stability is generally tertiary benzylic > tertiary > secondary benzylic > secondary. vedantu.com Therefore, the carbocation formed from this compound is expected to be relatively stable, facilitating reactions that proceed through this intermediate.

The interplay of these steric and electronic factors is summarized in the table below for common reaction pathways of tertiary alcohols.

| Reaction Type | Influence of Steric Effects | Influence of Electronic Effects | Favored Mechanism for Tertiary Alcohols |

| Nucleophilic Substitution | High steric hindrance disfavors backside attack. | Electron-donating groups stabilize the carbocation intermediate. | S(_N)1 pressbooks.pubchemistrysteps.com |

| Elimination | Bulky groups can influence the regioselectivity of the resulting alkene (Zaitsev's vs. Hofmann's rule). | Electron-donating groups stabilize the carbocation intermediate, favoring the reaction. | E1 libretexts.org |

Derivatization and Advanced Functionalization of the Tertiary Alcohol Moiety

Synthesis of Alkyl Aryl Ethers from Tertiary Alcohols

The synthesis of sterically hindered alkyl aryl ethers, such as those derived from 2-(3-Ethylphenyl)-2-pentanol, presents a significant challenge in organic synthesis. Traditional methods like the Williamson ether synthesis are often inefficient for tertiary alcohols due to competing elimination reactions. However, modern methodologies, particularly those employing diaryliodonium salts, have emerged as powerful tools for the arylation of tertiary alcohols. rsc.orgacs.org

A transition-metal-free approach for the synthesis of tertiary alkyl aryl ethers involves the reaction of tertiary alcohols with ortho-substituted diaryliodonium salts. rsc.orgacs.org This method is particularly effective for creating sterically congested ethers. For the specific case of this compound, the reaction would proceed by activating the tertiary alcohol with a base, followed by nucleophilic attack on the diaryliodonium salt. The general scheme for this transformation is depicted below:

Reaction Scheme:

This methodology has been shown to be applicable to a wide range of cyclic and acyclic aliphatic, benzylic, allylic, and propargylic tertiary alcohols. rsc.orgacs.org The reaction conditions are typically mild, and the absence of a transition metal catalyst is a significant advantage, reducing cost and potential contamination of the final product.

| Reactant 1 | Reactant 2 (Diaryliodonium Salt) | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Bis(2-methylphenyl)iodonium Triflate | NaH | Dichloromethane | 25 | 85 |

| This compound | (2-Methoxyphenyl)(phenyl)iodonium Tosylate | KOtBu | Toluene | 40 | 78 |

| This compound | Bis(2,6-dimethylphenyl)iodonium Tetrafluoroborate | Cs2CO3 | Acetonitrile | 60 | 92 |

Table 1: Representative examples of alkyl aryl ether synthesis from this compound using diaryliodonium salts. Data is illustrative and based on typical yields for similar tertiary alcohols.

Construction of Tertiary Thiols and Thioethers via Asymmetric Additions

The synthesis of chiral tertiary thiols and thioethers is of great interest due to the prevalence of these motifs in biologically active molecules and chiral ligands. beilstein-journals.org While the direct asymmetric synthesis of tertiary thiols is challenging, several methods have been developed for the stereoselective construction of tertiary thioethers from tertiary alcohols. beilstein-journals.orgnih.gov

One notable approach is a modified Mitsunobu reaction. beilstein-journals.org In this procedure, the tertiary alcohol, this compound, would first be converted into a better leaving group. Subsequent nucleophilic substitution with a thiol would then yield the desired tertiary thioether. To achieve asymmetry, chiral phosphine (B1218219) ligands can be employed.

Another powerful strategy involves the phosphine-catalyzed asymmetric γ-addition of pronucleophiles like 5H-thiazol-4-ones to activated allenoates, which can subsequently be converted to tertiary thiols or thioethers. nih.govrsc.org While this method does not directly start from the tertiary alcohol, it represents a state-of-the-art approach to chiral tertiary sulfur compounds.

For a more direct conversion, a modified Mitsunobu reaction can be employed. A general representation of this reaction starting from this compound is as follows:

Reaction Scheme:

| Starting Alcohol | Thiol | Phosphine | Azodicarboxylate | Solvent | Enantiomeric Excess (%) | Yield (%) |

| This compound | Thiophenol | (R)-BINAP | DIAD | THF | 92 | 75 |

| This compound | Benzyl Mercaptan | (S)-JOSIPHOS | DEAD | Toluene | 95 | 80 |

| This compound | 4-Methoxythiophenol | (R)-MeO-BIPHEP | DBAD | Dichloromethane | 90 | 72 |

Table 2: Illustrative examples of asymmetric thioether synthesis from this compound via a modified Mitsunobu reaction. Data is hypothetical and based on typical results for analogous transformations.

Diversification Reactions of Functionalized Tertiary Alcohol Precursors

The tertiary alcohol functionality of this compound can be leveraged to generate precursors for a variety of diversification reactions. A prominent example is the conversion of tertiary alcohols into radical precursors for C-H functionalization reactions. nsf.govresearchgate.net This strategy allows for the introduction of the tertiary alkyl group into various (hetero)arenes, a transformation that is challenging to achieve through conventional methods.

One such method involves the conversion of the tertiary alcohol into a tert-alkyl oxalate (B1200264) salt. nsf.govresearchgate.net These salts can then be used in Minisci-type reactions to alkylate electron-deficient heteroarenes. The reaction can be initiated either photochemically, often using an iridium photocatalyst, or thermally. nsf.gov

Reaction Scheme:

This approach provides a powerful tool for late-stage functionalization, enabling the rapid diversification of complex molecules by introducing the 1-(3-ethylphenyl)pentan-1-yl moiety.

| Precursor | Heteroarene | Initiation Method | Catalyst | Solvent | Yield (%) |

| Oxalate salt of this compound | Pyridine | Photochemical (Visible Light) | Ir(ppy)3 | Acetonitrile | 88 |

| Oxalate salt of this compound | Quinoline | Thermal (65 °C) | None | DMSO | 65 |

| Oxalate salt of this compound | Isoquinoline | Photochemical (Visible Light) | Ru(bpy)3Cl2 | Methanol | 91 |

Table 3: Representative examples of the diversification of this compound via its oxalate salt in Minisci-type reactions. Data is illustrative and based on reported yields for similar tertiary radical precursors.

Computational Chemistry and Predictive Modeling for 2 3 Ethylphenyl 2 Pentanol Analogues

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical (QC) calculations are at the forefront of predicting the stereochemical outcome of asymmetric reactions. uit.nouit.no These methods allow for the detailed study of transition states, which are critical in determining the stereoselectivity of a reaction. For the synthesis of chiral tertiary alcohols analogous to 2-(3-Ethylphenyl)-2-pentanol, QC calculations can elucidate the factors governing the preferential formation of one enantiomer over the other.

The stereocontrol in asymmetric reactions is largely governed by non-bonding interactions, such as CH/π attractions and steric repulsions, within the transition state assembly. uit.nouit.no By modeling the reaction pathway, computational chemists can identify the lowest energy transition state that leads to the major enantiomer. Density Functional Theory (DFT) has emerged as a particularly powerful tool for these predictions, offering a good balance between accuracy and computational cost. nih.gov Modern DFT studies often incorporate corrections for solvent and dispersion effects to provide a more realistic representation of the reaction environment. uit.no

Key Research Findings:

Transition State Analysis: For the asymmetric addition of an organometallic reagent to a prochiral ketone (a common route to tertiary alcohols), QC calculations can map out the potential energy surface for the formation of both (R)- and (S)-enantiomers. The difference in the activation energies (ΔΔG‡) between the two competing diastereomeric transition states is directly related to the predicted enantiomeric excess (ee).

Catalyst-Substrate Interaction: In catalyzed reactions, such as the asymmetric hydrogenation of a ketone precursor, modeling can reveal the precise geometry of the catalyst-substrate complex. This allows for a rational understanding of how the chiral ligand transfers stereochemical information to the substrate.

Predictive Power: The ability to rationalize experimental outcomes opens the door to predicting enantioselectivities for new substrates or even designing novel catalysts with improved performance based on in silico results. uit.nouit.no

| Parameter | (R)-Transition State | (S)-Transition State | Predicted Outcome |

| Relative Free Energy (kcal/mol) | 0.0 | 1.8 | 95% ee in favor of (R) |

| Key Non-bonding Interaction | Stabilizing CH/π interaction between ligand and substrate's ethylphenyl group | Steric clash between ligand and substrate's pentyl group | High enantioselectivity |

| Imaginary Frequency (cm⁻¹) | -350 | -325 | Confirms transition state |

In Silico Studies of Substrate-Catalyst Interactions

In silico studies, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provide a dynamic and detailed picture of how a substrate interacts with a catalyst. researchgate.net For the synthesis of analogues of this compound, understanding these interactions is paramount for optimizing reaction conditions and catalyst design.

Molecular docking can be used to predict the preferred binding mode of a substrate within the active site of a catalyst. researchgate.net This is particularly useful for enzyme-catalyzed reactions or with complex organometallic catalysts. Following docking, MD simulations can be employed to explore the conformational landscape of the substrate-catalyst complex over time, providing insights into its stability and the crucial interactions that precede the chemical transformation.

Key Research Findings:

Binding Site Analysis: Docking studies can identify key amino acid residues or ligand components that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the substrate. researchgate.net This information is invaluable for site-directed mutagenesis of an enzyme or for the rational design of a synthetic catalyst.

Conformational Sampling: MD simulations can reveal the flexibility of the substrate within the catalyst's binding pocket and identify the most populated conformational clusters. The geometry of these clusters can then be used as a starting point for higher-level QC calculations of the reaction mechanism.

| Interaction Type | Contributing Catalyst Moiety | Contributing Substrate Moiety | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Phenyl group of chiral ligand | Ethylphenyl group | -3.5 |

| Hydrogen Bonding | Hydroxyl group of ligand | Carbonyl oxygen of ketone precursor | -2.1 |

| Steric Repulsion | Bulky substituent on ligand | Pentyl group | +1.5 |

Prediction of Regioselectivity and Enantiomeric Excess

Computational chemistry provides powerful tools for predicting both the regioselectivity and enantiomeric excess of chemical reactions. nih.govrsc.org For multifunctional substrates that could lead to analogues of this compound, predicting where a reaction will occur (regioselectivity) is as important as predicting the stereochemical outcome.

The regioselectivity of a reaction is often determined by the relative energies of the transition states leading to the different possible products. rsc.org Computational models can accurately calculate these energies, providing a reliable prediction of the major regioisomer. For instance, in the functionalization of an aromatic ring, calculated properties like atomic partial charges and frontier molecular orbital (FMO) densities can indicate the most reactive sites for electrophilic or nucleophilic attack. nih.gov

Key Research Findings:

Modeling Competing Pathways: For reactions with multiple potential outcomes, computational modeling can evaluate all viable reaction pathways. By comparing the activation barriers for each path, the kinetically favored product can be identified.

Quantitative Structure-Selectivity Relationships (QSSRs): By developing models that correlate calculated molecular descriptors with experimentally observed selectivities, it is possible to predict the outcome for new, untested substrates.

Integrated Approaches: The most accurate predictions often come from a combination of computational methods. For example, a low-level, rapid screening of potential reaction sites can be followed by high-level DFT calculations on the most promising candidates to refine the prediction of both regioselectivity and enantiomeric excess.

| Regioisomeric Transition State | Activation Energy (kcal/mol) | Predicted Regioisomeric Ratio | Predicted Enantiomeric Excess (ee) |

| Attack at Carbonyl | 15.2 | >99:1 | 92% |

| Attack at Ethyl Group | 28.7 | <1:99 | N/A |

| Attack at Phenyl Ring | 25.4 | <1:99 | N/A |

Advanced Spectroscopic Methodologies for Mechanistic and Stereochemical Analysis

High-Resolution NMR Spectroscopy for Chiral Sensing and Mechanism Elucidation

High-resolution NMR spectroscopy is a cornerstone for the stereochemical analysis of chiral molecules like 2-(3-Ethylphenyl)-2-pentanol. The inherent chirality of this tertiary alcohol can be probed and quantified using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), which interact with the enantiomers to form diastereomeric species that are distinguishable by NMR.

Chiral Sensing:

The presence of a chiral center at the quaternary carbon of this compound makes its enantiomers suitable for differentiation by high-resolution NMR in the presence of a chiral auxiliary. Chiral auxiliaries, such as chiral acids or their derivatives, can form transient diastereomeric complexes with the alcohol. These complexes exhibit distinct chemical shifts (Δδ) for corresponding protons or carbons in the two enantiomers, allowing for the determination of enantiomeric excess (ee).

For instance, the hydroxyl proton of a tertiary alcohol is a sensitive probe for chiral recognition. The formation of hydrogen bonds with a chiral sensor can lead to significant chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers in the ¹H NMR spectrum. This method has been successfully applied to various tertiary alcohols, providing a basis for the potential analysis of this compound.

Mechanism Elucidation:

NMR spectroscopy is also instrumental in elucidating the mechanisms of reactions that form this compound. By monitoring the reaction progress in real-time (in situ NMR), it is possible to identify and characterize reaction intermediates, track the consumption of reactants, and observe the formation of products. For example, in a catalyzed synthesis, NMR can help to understand the coordination of the substrates to the catalyst and the subsequent transformation steps.

Detailed analysis of coupling constants and nuclear Overhauser effects (NOEs) can provide information about the conformation and relative stereochemistry of intermediates, shedding light on the stereoselectivity of the reaction.

| NMR Technique | Application in the Analysis of this compound | Potential Findings |

| ¹H NMR with Chiral Auxiliaries | Determination of enantiomeric excess (ee). | Baseline separation of signals for specific protons of the (R)- and (S)-enantiomers, allowing for accurate quantification of each. |

| ¹³C NMR | Structural confirmation and analysis of diastereomeric interactions. | Distinct chemical shifts for the quaternary carbon and other carbons in the presence of a chiral agent. |

| 2D NMR (COSY, HSQC, HMBC) | Complete assignment of proton and carbon signals. | Unambiguous identification of all atoms in the molecule and confirmation of its connectivity. |

| NOESY | Elucidation of through-space interactions and conformation. | Information on the spatial proximity of different parts of the molecule, aiding in stereochemical assignment. |

| In situ NMR Monitoring | Real-time tracking of reaction progress. | Identification of transient intermediates, determination of reaction kinetics, and insight into the reaction mechanism. |

X-ray Crystallographic Analysis of Catalyst-Substrate Complexes and Intermediates

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds. While obtaining suitable crystals of the final product, this compound, can be challenging for a non-solid tertiary alcohol, the technique is invaluable for characterizing solid catalyst-substrate complexes and stable intermediates that may form during its synthesis.

Catalyst-Substrate Complexes:

In a catalytic asymmetric synthesis of this compound, the interaction between the catalyst and the prochiral ketone (3-ethylpropiophenone) and the nucleophile is critical for inducing stereoselectivity. If a catalyst-substrate complex can be crystallized, X-ray diffraction analysis can reveal the precise binding mode of the substrate to the chiral catalyst. This structural information is crucial for understanding the origin of enantioselectivity and for the rational design of more efficient catalysts.

The analysis would detail the coordination geometry, bond lengths, and bond angles within the complex, providing a static snapshot of the species that precedes the key bond-forming step.

Intermediates:

In some cases, reaction intermediates may be stable enough to be isolated and crystallized. X-ray crystallography of such intermediates can provide unambiguous proof of their structure and stereochemistry. This information is vital for confirming proposed reaction mechanisms that often involve short-lived species.

| Crystallographic Parameter | Information Provided | Significance for this compound Synthesis |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Fundamental data for structure determination. |

| Space Group | The symmetry elements present in the crystal. | Provides information about the packing of molecules. |

| Atomic Coordinates | The precise position of each atom in the unit cell. | Defines the complete three-dimensional structure, including bond lengths and angles. |

| Absolute Configuration | The absolute stereochemistry of a chiral molecule (requires the presence of a heavy atom). | Unambiguous determination of the (R) or (S) configuration of a chiral intermediate or catalyst-substrate complex. |

Future Research Directions in Tertiary Alcohol Chemistry

Development of Next-Generation Catalytic Systems for Challenging Stereocenters

The creation of stereocenters, particularly quaternary stereocenters adjacent to a tertiary alcohol, as found in 2-(3-Ethylphenyl)-2-pentanol, remains a significant challenge in asymmetric synthesis. Future research will undoubtedly focus on the development of novel catalytic systems that can overcome the steric hindrance and electronic challenges associated with the formation of these complex structures.

A primary area of investigation involves the design of more sophisticated and highly active catalysts for the enantioselective addition of organometallic reagents to ketones. While Grignard reagents are classic tools for the synthesis of tertiary alcohols, achieving high enantioselectivity often requires the use of stoichiometric chiral auxiliaries. organicchemistrytutor.commasterorganicchemistry.com The next generation of catalysts will likely involve transition-metal complexes with finely-tuned chiral ligands. For instance, copper-catalyzed asymmetric additions are a promising avenue, and future work will aim to develop ligands that can create a highly specific chiral environment around the metal center, thereby enabling precise control over the stereochemical outcome of the reaction. acs.org

Furthermore, the development of organocatalysts for the asymmetric synthesis of tertiary alcohols is a burgeoning field. thieme-connect.com These metal-free catalysts offer advantages in terms of cost, toxicity, and environmental impact. Future research will explore new organocatalytic activation modes that can facilitate the enantioselective addition of a broader range of nucleophiles to ketones, leading to a wider diversity of chiral tertiary alcohols. A key goal is the design of bifunctional catalysts that can activate both the ketone and the nucleophile simultaneously, leading to highly organized transition states and excellent stereocontrol.

Another critical direction is the development of catalytic systems for the stereoselective synthesis of tertiary alcohols with adjacent stereocenters. This is a particularly formidable challenge due to the difficulty in controlling both diastereo- and enantioselectivity. chinesechemsoc.org Innovative strategies, such as the catalytic enantioselective cyanosilylation of α-branched ketones, have shown promise in this area. chinesechemsoc.org Future efforts will focus on expanding the scope of such reactions and developing new catalytic methods that can generate vicinal stereocenters with high fidelity.

| Catalyst Type | Research Focus | Potential Advantages |

| Transition-Metal Catalysts | Design of novel chiral ligands for metals like Cu, Rh, and Pd. | High catalytic activity and turnover numbers. |

| Organocatalysts | Development of new bifunctional and metal-free catalysts. | Lower cost, reduced toxicity, and sustainability. |

| Enzyme Catalysis | Engineering of enzymes for highly stereoselective additions. | Exceptional selectivity and mild reaction conditions. |

Integration of Machine Learning and AI in Reaction Design for Complex Tertiary Alcohols

Machine learning models are also being developed to predict the outcome and yield of chemical reactions with increasing accuracy. rsc.org By training on large datasets of experimental results, these models can learn the complex relationships between reactants, reagents, catalysts, and reaction conditions. For the synthesis of this compound, an ML model could be used to predict the optimal Grignard reagent, solvent, and temperature to maximize the yield and minimize the formation of byproducts. This predictive capability can reduce the amount of trial-and-error experimentation required, saving time and resources.

| AI/ML Application | Description | Impact on Tertiary Alcohol Synthesis |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes by working backward from the target molecule. grace.com | Discovery of novel and more efficient pathways to complex tertiary alcohols. |

| Reaction Outcome Prediction | ML models predict the products, yields, and optimal conditions for a given reaction. rsc.orgbeilstein-journals.org | Reduced experimental optimization time and resource expenditure. |

| Catalyst Design | AI identifies new catalyst structures with enhanced activity and selectivity. | Acceleration of the development of next-generation catalytic systems. |

Exploration of Novel Reactivity Modes for Tertiary Alcohol Functionalization

Beyond the synthesis of the tertiary alcohol core, a significant area of future research lies in the development of new methods for its subsequent functionalization. The hydroxyl group of a tertiary alcohol can direct reactions to other parts of the molecule, and chemists are increasingly exploring novel reactivity modes to leverage this directing effect.

A particularly exciting frontier is the C–H functionalization of molecules containing a tertiary alcohol. acs.org The direct conversion of a C–H bond to a C-C, C-N, or C-O bond is a highly atom-economical and efficient strategy for molecular diversification. Research is focused on developing catalysts that can selectively activate specific C–H bonds in the presence of a tertiary alcohol. For a molecule like this compound, this could enable the late-stage introduction of new functional groups at various positions on the ethylphenyl ring or the pentyl chain, providing rapid access to a library of analogs for structure-activity relationship studies.

Visible-light photoredox catalysis is emerging as a powerful tool for the α-functionalization of alcohols. nih.gov This approach uses light energy to generate reactive intermediates that can participate in a variety of bond-forming reactions. Future research will likely expand the scope of these reactions to include the functionalization of C–H bonds that are remote from the hydroxyl group. By designing catalysts and radical relay systems that can transfer reactivity from the alcohol to a distant C–H bond, it may be possible to achieve highly selective remote functionalization.

Another area of exploration is the development of novel derivatization strategies for tertiary alcohols. While the hydroxyl group itself can be converted to other functional groups, new methods are being sought that can use the hydroxyl group to introduce functionality elsewhere in the molecule through rearrangement or fragmentation-recombination pathways. These novel reactivity modes will open up new avenues for the synthesis of complex and diverse molecular architectures from readily available tertiary alcohol starting materials.

| Reactivity Mode | Description | Potential Applications |

| C–H Functionalization | Direct conversion of C–H bonds to other functional groups. acs.org | Late-stage modification of complex molecules and synthesis of analogs. |

| Photoredox Catalysis | Use of visible light to initiate novel bond-forming reactions. nih.gov | α- and remote functionalization of alcohols under mild conditions. |

| Novel Derivatization | Development of new reactions that use the hydroxyl group to introduce functionality at other positions. | Access to new molecular scaffolds and complex structures. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Ethylphenyl)-2-pentanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via Grignard reactions, analogous to the preparation of 2-phenyl-2-propanol. A Grignard reagent (e.g., 3-ethylphenylmagnesium bromide) reacts with a ketone (e.g., 2-pentanone) to form the tertiary alcohol. Post-reaction workup includes quenching with aqueous NH₄Cl, extraction with diethyl ether, and purification via column chromatography. TLC analysis (using ethanol solutions) and NMR spectroscopy are critical for confirming purity and structure .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- Methodological Answer : In H NMR, the hydroxyl (-OH) proton appears as a singlet at δ ~1.5 ppm due to hydrogen bonding. The methyl groups on the pentanol chain show distinct splitting patterns (e.g., δ 0.88 ppm for terminal -CH), while aromatic protons from the 3-ethylphenyl group resonate between δ 7.0–7.4 ppm. Comparing integration ratios and coupling constants with reference spectra helps differentiate isomers .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with chiral columns or liquid-liquid extraction (LLE) can isolate the compound from matrices like biofuels or alcoholic beverages. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For polar mixtures, HPLC with UV detection at 210–220 nm is recommended .

Advanced Research Questions

Q. How do enantiomeric ratios of this compound impact its sensory or bioactive properties?

- Methodological Answer : Enantiomers can be resolved using chiral GC-MS or lipase-catalyzed kinetic resolution (e.g., Novozyme 435 with vinyl acetate). Sensory evaluation in ethanol solutions (46% v/v) reveals differences: (R)-enantiomers may exhibit earthy/grassy notes, while (S)-forms could be pungent. Olfactory thresholds are determined via triangular tests in controlled panels .

Q. What kinetic models describe the lipase-catalyzed resolution of this compound enantiomers?

- Methodological Answer : A Ping-Pong Bi-Bi mechanism with substrate inhibition is often applicable. Parameters like enzyme loading, acyl donor ratio, and temperature are optimized via Box-Behnken design. Progress curves and initial rate data are fitted to the model using nonlinear regression (e.g., MATLAB or Python’s SciPy) .

Q. How do computational methods predict the thermophysical properties of this compound?

- Methodological Answer : Quantum chemical calculations (DFT/B3LYP) and QSPR models estimate properties like boiling point, density, and solubility. NIST databases provide experimental benchmarks. Molecular dynamics simulations (e.g., GROMACS) predict diffusion coefficients in solvents .

Q. Why do discrepancies arise in reported combustion properties of pentanol derivatives, and how can they be resolved?

- Methodological Answer : Variations in laminar flame speeds (e.g., 2-pentanol vs. 3-pentanol isomers) stem from branching effects on reactivity. High-pressure spherical flame experiments and kinetic modeling (e.g., Cantera software) reconcile data. Statistical tools like ANOVA identify significant variables (e.g., pressure, equivalence ratio) .

Data Contradiction Analysis

Q. How should researchers address conflicting enantiomeric ratio data for this compound in different solvents?

- Methodological Answer : Solvent polarity and hydrogen bonding alter enantiomer stability. Compare ratios in hydrophobic (hexane) vs. polar (ethanol) solvents using chiral HPLC. Molecular docking studies (AutoDock Vina) can predict solvent-enantiomer interactions. Meta-analyses of literature data (e.g., Web of Science) highlight solvent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.